molecular formula C14H10Cl2O3 B6406717 2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1261943-25-2

2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406717
CAS RN: 1261943-25-2
M. Wt: 297.1 g/mol
InChI Key: PYINCWZSIZWBMN-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95% (2C4C3CMPA) is an organic compound with a wide range of potential applications in scientific research. It is a derivative of benzoic acid and has a molecular formula of C9H7Cl2O3. It is a yellow crystalline solid with a melting point of 206-208°C and a boiling point of 302°C. It is insoluble in water and soluble in organic solvents such as acetone, ethanol, and chloroform.

Scientific Research Applications

2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has a variety of applications in scientific research. It has been used in the synthesis of polymers and pharmaceuticals, as well as in the preparation of polymers for use in drug delivery systems. It has also been used in the synthesis of organic compounds for use in organic chemistry, such as in the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds.

Mechanism of Action

2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95% acts as an intermediate in the synthesis of organic compounds. It acts as an electrophile, meaning that it is capable of accepting electrons from other molecules. This enables it to form covalent bonds with other molecules, which can then be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that it can act as an inhibitor of enzymes, which may have implications for its potential use in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. However, it is also relatively expensive and is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95% are only beginning to be explored. In the future, it may be used in the synthesis of more complex organic compounds, as well as for the development of new pharmaceuticals. It may also be used in the development of new drug delivery systems, as well as for the synthesis of polymers for use in medical devices. Additionally, it may be used in the development of new catalysts for use in organic synthesis.

Synthesis Methods

2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95% can be synthesized via a Grignard reaction. This involves the reaction of 3-chloro-4-methoxybenzene and 2-chlorobenzoyl chloride in the presence of magnesium and an ether solvent. This reaction produces the desired product, 2-Chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid, 95%, in a yield of up to 95%.

properties

IUPAC Name

2-chloro-4-(3-chloro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-5-3-9(7-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYINCWZSIZWBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691055
Record name 3,3'-Dichloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-25-2
Record name 3,3'-Dichloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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